Cas no 93106-60-6 (Enrofloxacin)

Enrofloxacin ist ein Fluorchinolon-Antibiotikum mit breitem Wirkspektrum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wirkt bakterizid durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, was die Replikation und Reparatur der DNA unterbindet. Enrofloxacin zeigt eine hohe Wirksamkeit gegen gramnegative und grampositive Bakterien, einschließlich Staphylokokken, E. coli und Pseudomonas aeruginosa. Aufgrund seiner guten Gewebegängigkeit und Bioverfügbarkeit eignet es sich besonders zur Behandlung von Atemwegs-, Harnwegs- und gastrointestinalen Infektionen bei Tieren. Seine stabile chemische Struktur und lange Halbwertszeit ermöglichen eine einmalige tägliche Dosierung, was die Anwendung vereinfacht. Enrofloxacin ist in verschiedenen Darreichungsformen erhältlich, einschließlich Injektionslösungen und oralen Präparaten.
Enrofloxacin structure
Enrofloxacin structure
Produktname:Enrofloxacin
CAS-Nr.:93106-60-6
MF:C19H22FN3O3
MW:359.394688129425
MDL:MFCD00792463
CID:61606
PubChem ID:24850748

Enrofloxacin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Enrofloxacin
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • Enrofloxacin Hcl
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylic acid
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethylpiperazino)-quinoline-3-carboxylic acid
    • 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic
    • Baytri
    • bayvp2674
    • BAY-Vp2674
    • Enrofoxacin
    • Enrolfoxacin
    • PD160788
    • ROFLOXACIN BASE
    • WAKO059-07471
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
    • Baytril
    • Enrofloxacine
    • CFPQ
    • Enrofloxacino
    • Enrofloxacinum
    • endrofloxicin
    • BAY VP 2674
    • Enrofloxacine [French]
    • Enrofloxacinum [Latin]
    • Enroxil
    • Enrofloxacino [Spanish]
    • 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • N-Ethylciprofloxacin
    • Baytril (TN)
    • ERFX
    • Enrofloxacin [USAN:BAN:INN]
    • 3DX3XEK1BN
    • Enrofloxacin (USAN/INN)
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
    • Alsir
    • BAY-Vp 2674
    • Bayrocin
    • Biofloxavet
    • Enflocyna Sol
    • Enrocin
    • Enrodac
    • Enrofan
    • Enroflon
    • Enrogil
    • Enrovet
    • Fortius
    • N-Ethyl ciprofloxacin
    • N′-Ethylciprofloxacin
    • PD 160788
    • Enrofloxacin for system suitability
    • SR-01000000045
    • BAY Vp 2674;PD160788
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolonecarboxylic Acid
    • Enrofloxacin base
    • Enroflox
    • ENROFLOXACIN FOR VETERINARY USE (EP IMPURITY)
    • Enrofloxacin, European Pharmacopoeia (EP) Reference Standard
    • AC-7614
    • 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolineca rboxyl acid
    • ENROFLOXACIN [MI]
    • MLS001076496
    • Enrofloxacin, VETRANAL(TM), analytical standard
    • BRD-K76534306-001-21-9
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3- quinolonecarboxylic acid
    • ENROFLOXACIN 100
    • SY052755
    • 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 9CI
    • HY-B0502
    • Enrofloxacin [USAN:USP:INN:BAN]
    • 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxohydroquinoline-3-carboxylic acid
    • D02473
    • Enrofloxacin for veterinary use
    • Enrofloxacinum (Latin)
    • Enroflox Chewable Tablets
    • 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolineca rboxyl acid
    • Enrofloxacin (USAN:USP:INN:BAN)
    • EnrositeFlavored
    • ENROFLOXACIN [USP IMPURITY]
    • Enroflox 100
    • NCGC00018143-04
    • Enrofloxacin 1000 microg/mL in Acetonitrile
    • ENROFLOXACIN FOR VETERINARY USE (EP MONOGRAPH)
    • HMS2052O09
    • ENROFLOXACIN (USP-RS)
    • NSC-758616
    • HMS2234M11
    • DB11404
    • Enroflox Injection for Dogs 2.27%
    • CAS-93106-60-6
    • EnroMed 100
    • ENROFLOXACIN [USP MONOGRAPH]
    • AKOS005530685
    • Bay-Vp-2674
    • ENROFLOXACIN (USP MONOGRAPH)
    • NSC 758616
    • Pharmakon1600-01503721
    • Tox21_110831_1
    • ENROFLOXACIN FOR VETERINARY USE [EP MONOGRAPH]
    • ENROFLOXACIN FOR VETERINARY USE [EP IMPURITY]
    • 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid
    • CHEBI:35720
    • Enrofloxacin, United States Pharmacopeia (USP) Reference Standard
    • MLS001424169
    • SCHEMBL149150
    • HMS2090E12
    • BAY-Vp2674;PD160788
    • BCP15457
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
    • NS00010889
    • BRD-K76534306-001-22-7
    • DB-057368
    • AB00384269_17
    • Enroquin
    • Quellaxcin
    • SPECTRUM1503721
    • AB00384269_18
    • SR-01000000045-3
    • EnrofloxacinFlavored
    • EnroMed
    • NCGC00018143-05
    • ALBB-030792
    • BBL009982
    • 1-CYCLOPROPYL-7-(4-ETHYLPIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
    • DTXSID1045619
    • Enrofloxacin Antibacterial Injectable Solution
    • MLS000069441
    • NCGC00018143-02
    • HMS3394O09
    • ENROFLOXACIN [INN]
    • CHEMBL15511
    • Baytril Soft Chewable Tablets
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid
    • 93106-60-6
    • Tenotryl
    • 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid
    • FluroxinFlavored
    • Enrofloxacin (USP/INN)
    • Zobuxa
    • HMS2093I21
    • HMS3715B18
    • ENROFLOXACIN [GREEN BOOK]
    • BRD-K76534306-001-11-0
    • s3059
    • Enrofloxacin Flavored Tablets
    • Enrosite
    • Enrofloxacin, Pharmaceutical Secondary Standard; Certified Reference Material
    • Enrofloxacin, >=98.0% (HPLC)
    • CCG-101102
    • HMS3373P14
    • SolutionKitsEnrofloxacin
    • ENROFLOXACIN [USAN]
    • Enrofloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Tox21_110831
    • NCGC00021632-03
    • CCRIS 8214
    • CPD000059011
    • SBI-0206725.P001
    • STK711109
    • ENROFLOXACIN (USP IMPURITY)
    • AB00384269-16
    • Q414413
    • HSDB 6952
    • ENROFLOXACIN [MART.]
    • UNII-3DX3XEK1BN
    • Baytril Antibacterial Tablets, Baytril Taste Tabs Antibacterial Tablets
    • NSC758616
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-
    • F81544
    • KS-5010
    • ENROFLOXACIN [USP-RS]
    • ENROFLOXACIN [HSDB]
    • E0786
    • Baytril 100 Injectable Solution
    • NC00352
    • NCGC00018143-03
    • NCGC00018143-01
    • Baytril Antibacterial Injectable Solution
    • BRN 5307824
    • Fluroxinfor Dogs 2.27%
    • DL-384
    • ENROFLOXACIN (MART.)
    • DTXCID9025619
    • SMR000059011
    • MFCD00792463
    • Enroquin Antibacterial
    • Opera_ID_1106
    • MDL: MFCD00792463
    • Inchi: 1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
    • InChI-Schlüssel: SPFYMRJSYKOXGV-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(=O)C2C(=CC(N3CCN(CC)CC3)=C(C=2)F)N(C2CC2)C=1)O
    • BRN: 5307824

Berechnete Eigenschaften

  • Genaue Masse: 359.16500
  • Monoisotopenmasse: 359.165
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 613
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 64.099
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.3850
  • Schmelzpunkt: 222.0 to 228.0 deg-C
  • Siedepunkt: 560.5°Cat760mmHg
  • Flammpunkt: 292.8°C
  • Löslichkeit: Biologische extrakorporale In Vitro:DMSOL?slichkeit9.5 mg/mL(26.43 mM;Need ultrasonic and warming)
  • Wasserteilungskoeffizient: Soluble in chloroform. Slightly soluble in water. Also soluble in dilute KOH
  • PSA: 65.78000
  • LogP: 2.31850
  • Merck: 3592

Enrofloxacin Sicherheitsinformationen

  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H303
  • Warnhinweis: P312
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36/37
  • RTECS:VB1993650
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Toxizität:LD50 in male, female mice (mg/kg): >5000, 4336 orally; ~200, ~200 i.v.; in male rats, male rabbits (mg/kg): >5000, 500-800 orally (Altreuther)
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Enrofloxacin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XW822-100g
Enrofloxacin
93106-60-6 99%
100g
¥714.0 2022-06-10
Cooke Chemical
A3978712-25G
Enrofloxacin
93106-60-6 98%
25g
RMB 148.00 2025-02-20
Ambeed
A127543-1g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98+%
1g
$7.0 2025-02-25
Ambeed
A127543-10g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98+%
10g
$22.0 2025-02-25
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24155-100mg
Enrofloxacin
93106-60-6 ,HPLC≥98%
100mg
¥220.00 2022-01-07
Cooke Chemical
A3978712-5G
Enrofloxacin
93106-60-6 98%
5g
RMB 52.00 2025-02-20
Chemenu
CM145989-100g
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93106-60-6 98%
100g
$122 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1235900-200MG
93106-60-6
200MG
¥4457.19 2023-01-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5216-50mg
Enrofloxacin
93106-60-6 98%
50mg
¥604.00 2023-09-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E114258-10g
Enrofloxacin
93106-60-6 98%
10g
¥114.90 2023-09-03

Enrofloxacin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Acetic acid
Referenz
An improved process for the preparation of quinolone derivatives, e.g. ciprofloxacin
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 25 min, 150 °C
Referenz
Conventional and microwave-assisted synthesis of quinolone carboxylic acid derivatives
Mirzaie, Y.; Lari, J.; Vahedi, H.; Hakimi, M., Russian Journal of General Chemistry, 2016, 86(12), 2865-2869

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  0 °C; 16 h, rt
Referenz
Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity
Marquez, Beatrice; Pourcelle, Vincent; Vallet, Coralie M.; Mingeot-Leclercq, Marie-Paule; Tulkens, Paul M.; et al, Pharmaceutical Research, 2014, 31(5), 1290-1301

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Water ;  cooled
Referenz
Synthesis of labeled enrofloxacin-D5
Xu, Zhong-jie; Lu, Wei-jing; Lu, Hao, Jingxi Huagong, 2012, 29(11), 1050-1052

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ;  30 min, reflux
Referenz
Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water
Mirzaie, Yahya; Lari, Jalil; Vahedi, Hooshang; Hakimi, Mohammad; Nakhaei, Ahmad; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ;  1 h, reflux; 14 h, 115 °C
Referenz
Convenient one pot synthesis of some fluoroquinolones in aqueous media
Abaee, M. Saeed; Sharifi, Ruhollah; Borhani, Shahin; Heravi, Majid M.; Motahari, Hossein, Heterocyclic Communications, 2005, 11(5), 415-418

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 h, 90 - 95 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 7.5, rt
Referenz
Process for the preparation of fluoroquinolone-3-carboxylic acids via amination of alkyl fluoro(haloquinolone)carboxylates with amines
, France, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
New process for the preparation of 1-cyclopropyl-3-quinolinecarboxylic acid derivatives
, Spain, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  4 h, 90 °C
1.3 Solvents: Isoamyl alcohol ;  6 h, 110 - 115 °C
Referenz
Synthesis of derivatives of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Xie, Jiangang; Liao, Xincheng; Qu, Lingbo; Tian, Mengchao, Zhengzhou Daxue Xuebao, 2003, 35(3), 75-78

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ;  19 min, reflux
Referenz
Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones
Nakhaei, Ahmad; Ramezani, Shirin; Shams-Najafi, Sayyed Jalal; Farsinejad, Sadaf, Letters in Organic Chemistry, 2018, 15(9), 739-746

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Isoamyl alcohol ;  8 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydroxide ;  pH 7.2 - 7.3
Referenz
Methods for preparation of norfloxacin, ciprofloxacin and enrofloxacin
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Cerium trichloride heptahydrate Solvents: Water ;  rt → 100 °C; 10 h, 99 °C
1.2 Reagents: Methanol ;  0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C
Referenz
Process for preparation of carbostyril medicines
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Aluminum bromide Solvents: Ethanol ;  4 h, rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Preparation of norfloxacin, ciprofloxacin and enrofloxacin
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Enrofloxacin Raw materials

Enrofloxacin Preparation Products

Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93106-60-6)Enrofloxacin
JH199
Reinheit:98.00%
Menge:25kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:93106-60-6)Enrofloxacin
A844445
Reinheit:99%
Menge:500g
Preis ($):356.0